3-(3-aminophenyl)-N,N-dimethylpropanamide chemical properties
3-(3-aminophenyl)-N,N-dimethylpropanamide chemical properties
An In-depth Technical Guide to 3-(3-aminophenyl)-N,N-dimethylpropanamide
This guide provides a comprehensive technical overview of 3-(3-aminophenyl)-N,N-dimethylpropanamide, a molecule of interest in chemical synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from established chemical principles and data from structurally analogous compounds to present a predictive yet scientifically grounded profile. This approach is designed to empower researchers and drug development professionals with the foundational knowledge required for its synthesis, characterization, and application.
Molecular Structure and Identification
3-(3-aminophenyl)-N,N-dimethylpropanamide is a disubstituted aromatic compound featuring a 3-aminophenyl group attached to an N,N-dimethylpropanamide moiety. The primary aromatic amine serves as a versatile synthetic handle, while the tertiary amide provides a stable, polar structural element common in pharmacologically active molecules.
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IUPAC Name: 3-(3-aminophenyl)-N,N-dimethylpropanamide
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Molecular Formula: C₁₁H₁₆N₂O
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Molecular Weight: 192.26 g/mol
Caption: Chemical structure of 3-(3-aminophenyl)-N,N-dimethylpropanamide.
Physicochemical Properties
The physical and chemical properties of this molecule are dictated by its constituent functional groups: an aromatic amine, an aromatic ring, and a tertiary amide. The following table summarizes its predicted properties.
| Property | Predicted Value / Characteristic | Rationale / Comparative Data |
| Appearance | Off-white to light-yellow solid | Aromatic amides, such as N-(3-aminophenyl)-3-phenylpropanamide, are typically solids at room temperature. |
| Melting Point | Not available | Expected to be a solid with a defined melting point, similar to related isomers. |
| Boiling Point | > 300 °C (estimated) | High boiling point is expected due to molecular weight, polarity, and potential for hydrogen bonding via the amine group. |
| Solubility | Soluble in methanol, DMSO, DMF. Limited solubility in water. | The polar amide and amine groups confer solubility in polar organic solvents. The aromatic ring limits aqueous solubility. Solubility in aqueous acid is expected to be higher due to protonation of the amine. |
| pKa₁ (Amine) | ~4-5 | The pKa of the anilinic amine is lower than that of aliphatic amines due to resonance delocalization of the lone pair into the aromatic ring. |
| pKa₂ (Amide) | ~ -1 to 0 | The amide carbonyl can be protonated under strongly acidic conditions. |
| LogP | 1.5 - 2.0 (estimated) | Calculated based on structural fragments; indicates moderate lipophilicity. |
Anticipated Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation. Below are the predicted key features for 3-(3-aminophenyl)-N,N-dimethylpropanamide.
| Technique | Predicted Spectral Features |
| ¹H NMR | ~7.0-7.2 ppm (t): 1H, aromatic C5-H~6.5-6.7 ppm (m): 3H, aromatic C2, C4, C6-H~3.5-4.0 ppm (br s): 2H, -NH₂ protons~2.95 ppm (s): 6H, two N-CH₃ groups~2.85 ppm (t): 2H, -CH₂-Ar~2.55 ppm (t): 2H, -CH₂-C=O |
| ¹³C NMR | ~172 ppm: C=O (amide)~148 ppm: C-NH₂ (aromatic)~138 ppm: C-CH₂ (aromatic)~129 ppm: Aromatic CH~118 ppm: Aromatic CH~115 ppm: Aromatic CH~113 ppm: Aromatic CH~37 ppm: N-CH₃~35 ppm: -CH₂-C=O~31 ppm: -CH₂-Ar |
| IR (Infrared) | 3350-3450 cm⁻¹: N-H stretching (primary amine, two bands)3000-3100 cm⁻¹: Aromatic C-H stretching2850-2950 cm⁻¹: Aliphatic C-H stretching~1630-1650 cm⁻¹: C=O stretching (tertiary amide)~1600, ~1500 cm⁻¹: Aromatic C=C bendingThe IR spectrum for the related compound N,N-dimethylpropionamide shows a strong carbonyl peak around 1640 cm⁻¹[4]. |
| Mass Spec. (MS) | [M]⁺: 192.13 (Expected molecular ion)Key Fragments: Loss of •N(CH₃)₂, cleavage at the benzylic position, and other fragmentations of the propanamide chain. |
Synthesis and Reactivity
Proposed Synthetic Pathway
A robust and common method for the synthesis of amides is the coupling of a carboxylic acid with an amine. A plausible route to synthesize 3-(3-aminophenyl)-N,N-dimethylpropanamide involves the reduction of a nitro-intermediate followed by amidation, or amidation followed by reduction. The latter is often preferred to avoid side reactions with the free amine during the coupling step.
Caption: Proposed synthesis workflow for the target compound.
Experimental Protocol Outline (Amidation Step):
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Dissolve 3-(3-nitrophenyl)propanoic acid in a suitable aprotic solvent (e.g., Dichloromethane or DMF).
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Add a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) and an activator like 1-Hydroxybenzotriazole (HOBT)[5].
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Stir the mixture at room temperature for approximately 30 minutes to form the active ester.
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Introduce dimethylamine (typically as a solution in THF or as hydrochloride salt with a base like triethylamine).
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Allow the reaction to proceed overnight at room temperature.
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Monitor reaction completion using Thin Layer Chromatography (TLC).
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Upon completion, perform an aqueous workup to remove excess reagents and byproducts, followed by purification via column chromatography.
Core Reactivity
The utility of 3-(3-aminophenyl)-N,N-dimethylpropanamide as a research chemical stems from the distinct reactivity of its functional groups:
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Aromatic Amine: This is the primary site for derivatization. It can undergo standard aniline chemistry, including diazotization to form diazonium salts, acylation, alkylation, and participation in coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form more complex structures[6]. This functional group is a key anchor point for building larger molecules.
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Tertiary Amide: The amide bond is chemically robust and resistant to hydrolysis under mild conditions. It serves as a stable linker or pharmacophore. Its carbonyl oxygen is a hydrogen bond acceptor, which can be critical for molecular recognition in biological systems.
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Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the electron-donating amino group (an ortho-, para-director). The propanamide side chain is weakly deactivating (meta-director). Substitutions will preferentially occur at the positions ortho and para to the amine (C2, C4, C6).
Applications in Research and Drug Development
While specific applications for this exact molecule are not widely documented, its structure is emblematic of scaffolds used in medicinal chemistry.
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Scaffold for Library Synthesis: The reactive primary amine allows for its use as a foundational building block. Diverse chemical libraries can be generated by acylating, alkylating, or otherwise modifying the amine, enabling the exploration of structure-activity relationships (SAR).
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Fragment-Based Drug Discovery (FBDD): As a small molecule incorporating key pharmacophoric features (aromatic ring, hydrogen bond donor/acceptor), it can serve as a fragment for screening against biological targets.
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Prodrug Development: The amine functionality can be used to attach promoieties that improve a drug's pharmacokinetic properties, such as solubility or membrane permeability. These promoieties are designed to be cleaved in vivo to release the active parent drug[7].
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Intermediate for Complex Synthesis: This compound can serve as a precursor for more elaborate molecules. For instance, similar aminophenyl structures are used in the synthesis of probes for biological transporters and other complex pharmaceutical agents[6].
Safety and Handling
No specific material safety data sheet (MSDS) is available for 3-(3-aminophenyl)-N,N-dimethylpropanamide. Therefore, handling precautions must be based on structurally related compounds, such as aromatic amines and amides.
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Potential Hazards:
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Recommended Precautions:
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
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Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling[9].
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents[10].
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
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This guide provides a predictive yet comprehensive profile of 3-(3-aminophenyl)-N,N-dimethylpropanamide. Researchers and developers are encouraged to use this information as a starting point, with the understanding that experimental validation of these properties is a necessary step for any practical application.
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Global Substance Registration System (GSRS). 3-((3-(DIMETHYLAMINO)PROPYL)AMINO)PROPANAMIDE. [Link]
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PubChem. N'-(3-((3-aminopropyl)amino)propyl)-N,N-dimethylpropane-1,3-diamine. [Link]
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Autech Industry Co.,Limited. Exploring Applications of 3-Amino-2,2-dimethylpropanamide in Chemical Synthesis. [Link]
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Andersen, J., et al. (2011). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry. [Link]
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Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science. [Link]
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Powers, S. J., et al. (2014). The chemistry, formation and occurrence of 3-aminopropionamide (3-APA) in foods. Food Additives & Contaminants: Part A. [Link]
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